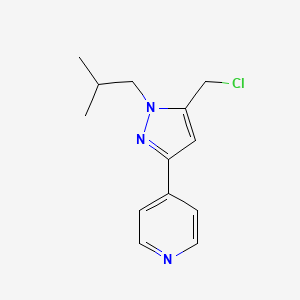

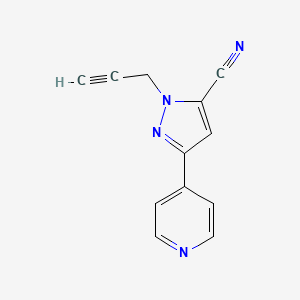

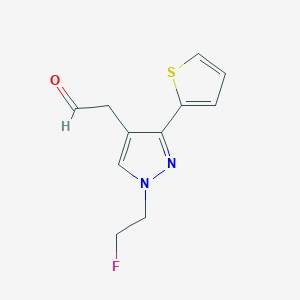

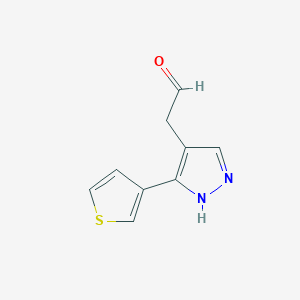

2-(1-etil-3-(tiofen-2-il)-1H-pirazol-4-il)acetonitrilo

Descripción general

Descripción

Synthesis Analysis

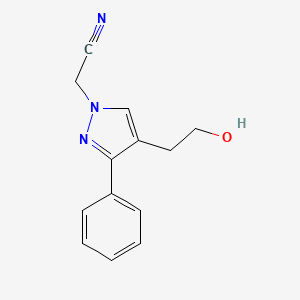

Thiophene-based analogs, such as 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, are synthesized by heterocyclization of various substrates . One method utilized 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) as the solvent under mild conditions without any bases . This strategy was examined by a variety of substrates to give corresponding thiophene analogs with good yield .Molecular Structure Analysis

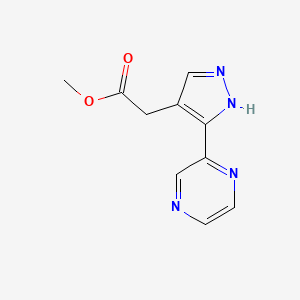

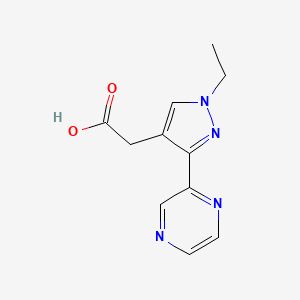

The molecular structure of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile consists of a thiophene ring attached to a pyrazole ring via an ethyl bridge. The thiophene ring is a five-membered heterocycle containing one sulfur atom , while the pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .Chemical Reactions Analysis

Thiophene derivatives, including 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de los derivados del tiofeno, lo que puede proporcionar información sobre las posibles aplicaciones del 2-(1-etil-3-(tiofen-2-il)-1H-pirazol-4-il)acetonitrilo. A continuación, se presentan algunas aplicaciones únicas categorizadas en secciones separadas:

Ciencia de los materiales e inhibición de la corrosión

Los derivados del tiofeno se utilizan como inhibidores de la corrosión, que son importantes en la química industrial y la ciencia de los materiales. Ayudan a prevenir la corrosión en las superficies metálicas, lo que extiende la vida útil de los componentes metálicos .

Semiconductores orgánicos

Estos compuestos juegan un papel destacado en el avance de los semiconductores orgánicos. Se utilizan en la fabricación de dispositivos como transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) .

Aplicaciones farmacéuticas

Los derivados del tiofeno exhiben una amplia gama de potenciales farmacológicos, incluidas actividades antimicrobianas, analgésicas, antiinflamatorias, antihipertensivas y antitumorales. Esto los hace valiosos en la química medicinal y el desarrollo de fármacos .

Ciencia de los materiales: Polímeros

En la ciencia de los materiales, específicamente, los derivados del tiofeno se utilizan en la producción de politiofenos, que son esenciales para crear semiconductores orgánicos, células solares y diodos emisores de luz (LED) .

Mecanismo De Acción

The mechanism of action of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which could potentially have beneficial effects on cognitive function and memory.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile are not yet fully understood. However, it has been suggested that the compound may have neuroprotective and anti-inflammatory effects. In addition, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is soluble in organic solvents, which can make it difficult to isolate and purify.

Direcciones Futuras

There are a number of potential future directions for the use of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile in scientific research. These include further studies into the compound’s mechanism of action, as well as its potential use in the development of drugs for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted into the compound’s potential use as an antioxidant and anti-inflammatory agent. Finally, 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile could be further investigated for its use as a building block for the synthesis of a variety of compounds.

Propiedades

IUPAC Name |

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-14-8-9(5-6-12)11(13-14)10-4-3-7-15-10/h3-4,7-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFXVSLTPYXFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.